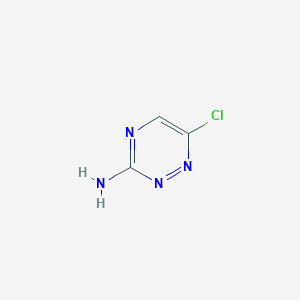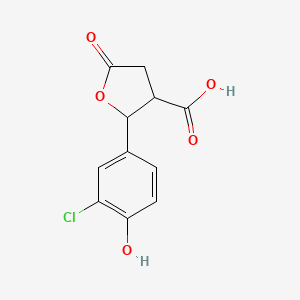![molecular formula C7H3Br2NS B11789859 4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)
4,6-Dibromothieno[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromothieno[2,3-b]pyridine: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the thieno[2,3-b]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromothieno[2,3-b]pyridine typically involves the bromination of thieno[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine reagents on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromothieno[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts are typically used in cross-coupling reactions, along with appropriate ligands and bases.
Major Products Formed:
Substitution Reactions: Products include various substituted thieno[2,3-b]pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other complex structures formed by the coupling of this compound with other aromatic or aliphatic partners.
Aplicaciones Científicas De Investigación
4,6-Dibromothieno[2,3-b]pyridine has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceutical agents.
Organic Synthesis: It is utilized in the development of new synthetic methodologies and the construction of complex molecular architectures.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromothieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of bromine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another brominated heterocycle with similar structural features.
Thieno[3,4-c]pyrrole-4,6-dione: A related compound used in optoelectronic applications.
Uniqueness: 4,6-Dibromothieno[2,3-b]pyridine is unique due to its specific bromination pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate for the synthesis of diverse functional materials and bioactive compounds.
Propiedades
Fórmula molecular |
C7H3Br2NS |
|---|---|
Peso molecular |
292.98 g/mol |
Nombre IUPAC |
4,6-dibromothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3Br2NS/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H |
Clave InChI |
GDRXYBUQDLJULF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=CC(=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)
![4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)



![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)





